N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide
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Overview
Description
N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide is a synthetic organic compound with the molecular formula C20H24N4O2 It is characterized by the presence of a butyrylamino group, a phenyldiazenyl group, and a butanamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide typically involves a multi-step process. One common method includes the following steps:
Diazotization: The starting material, aniline, is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic amine to introduce the phenyldiazenyl group.
Amidation: The resulting intermediate undergoes amidation with butyric anhydride to introduce the butyrylamino group.
Final Amidation: The final step involves amidation with butanoyl chloride to form the butanamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the phenyldiazenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and diazenyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Oxidized derivatives of the original compound
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with new functional groups
Scientific Research Applications
N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]acetamide
- N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]propionamide
- N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]hexanamide
Uniqueness
N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
547760-32-7 |
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Molecular Formula |
C20H24N4O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[3-(butanoylamino)-4-phenyldiazenylphenyl]butanamide |
InChI |
InChI=1S/C20H24N4O2/c1-3-8-19(25)21-16-12-13-17(18(14-16)22-20(26)9-4-2)24-23-15-10-6-5-7-11-15/h5-7,10-14H,3-4,8-9H2,1-2H3,(H,21,25)(H,22,26) |
InChI Key |
WNIIFLCKJIDZJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)N=NC2=CC=CC=C2)NC(=O)CCC |
Origin of Product |
United States |
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